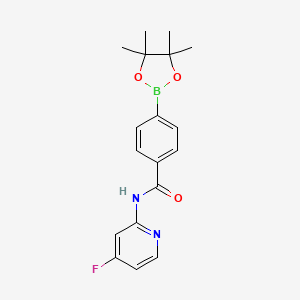

N-(4-fluoropyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Übersicht

Beschreibung

N-(4-fluoropyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a fluoropyridine moiety and a benzamide group, connected through a boronate ester linkage. Its unique structure makes it a valuable candidate for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoropyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps:

Formation of the Fluoropyridine Intermediate: The initial step involves the synthesis of 4-fluoropyridine-2-amine through a nucleophilic aromatic substitution reaction.

Coupling with Benzamide: The fluoropyridine intermediate is then coupled with 4-bromobenzamide using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This step requires a boronic acid or ester and a palladium catalyst under basic conditions.

Formation of the Boronate Ester:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize yield and minimize costs.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-fluoropyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form a boronic acid.

Reduction: The fluoropyridine moiety can be reduced under specific conditions.

Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a suitable catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of the corresponding boronic acid.

Reduction: Formation of the reduced pyridine derivative.

Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-fluoropyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Medicine: Investigated for its potential use in drug discovery and development, particularly as a precursor for pharmacologically active compounds.

Industry: Utilized in the synthesis of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of N-(4-fluoropyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide depends on its specific application. In chemical reactions, it acts as a versatile intermediate, facilitating the formation of various products through its reactive functional groups. In biological systems, its mechanism would involve interactions with specific molecular targets, although detailed studies would be required to elucidate these pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Fluoropyridine-2-amine: A precursor in the synthesis of the target compound.

4-Bromobenzamide: Another precursor used in the coupling reaction.

Bis(pinacolato)diboron: A reagent used in the formation of the boronate ester group.

Uniqueness

N-(4-fluoropyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its combination of a fluoropyridine moiety and a boronate ester group, which imparts distinct reactivity and versatility in various chemical transformations. This makes it a valuable compound for research and industrial applications.

Biologische Aktivität

N-(4-fluoropyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS No. 71222688) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 348.16 g/mol. The structure features a pyridine ring substituted with a fluorine atom and a benzamide moiety linked to a dioxaborolane group. This unique structure is believed to contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound exhibits inhibitory effects on various enzymes that are crucial in metabolic pathways.

- Receptor Interaction : It may interact with specific receptors involved in signaling pathways, influencing cellular responses.

- Anticancer Activity : Preliminary studies suggest that it could possess anticancer properties by inducing apoptosis in tumor cells.

In Vitro Studies

Recent research has focused on the compound's cytotoxic effects on different cancer cell lines. For instance:

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

These results indicate that this compound exhibits significant cytotoxicity against these cancer cell lines.

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound:

- Model Used : Xenograft models in mice

- Findings : The compound demonstrated a reduction in tumor size compared to control groups, suggesting potential as an anticancer agent.

Case Studies

A notable case study involved the administration of the compound in combination with standard chemotherapy agents. The results indicated an enhanced therapeutic effect and reduced side effects:

- Combination Therapy : this compound + Doxorubicin

- Outcome : Increased survival rates and decreased tumor recurrence in treated mice compared to those receiving Doxorubicin alone.

Safety and Toxicology

Toxicological assessments reveal that while the compound shows promising biological activity, it also presents potential risks:

| Toxicity Parameter | Value |

|---|---|

| LD50 (Oral) | >2000 mg/kg |

| Skin Irritation | Moderate |

| Eye Irritation | Severe |

These findings underscore the need for careful evaluation during preclinical trials.

Eigenschaften

IUPAC Name |

N-(4-fluoropyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BFN2O3/c1-17(2)18(3,4)25-19(24-17)13-7-5-12(6-8-13)16(23)22-15-11-14(20)9-10-21-15/h5-11H,1-4H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJGJNDGITZHSEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3=NC=CC(=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.